5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbonitrile
CAS No.:
Cat. No.: VC17424298
Molecular Formula: C7H7N3
Molecular Weight: 133.15 g/mol
* For research use only. Not for human or veterinary use.
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbonitrile -](/images/structure/VC17424298.png)
Specification
Molecular Formula | C7H7N3 |
---|---|
Molecular Weight | 133.15 g/mol |
IUPAC Name | 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbonitrile |
Standard InChI | InChI=1S/C7H7N3/c8-4-6-5-9-10-3-1-2-7(6)10/h5H,1-3H2 |
Standard InChI Key | QDYANWGYSOPXGV-UHFFFAOYSA-N |
Canonical SMILES | C1CC2=C(C=NN2C1)C#N |
Introduction
Chemical Structure and Nomenclature
Structural Features
The core structure of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbonitrile consists of a five-membered pyrrole ring fused to a pyrazole ring, with partial saturation at the 5,6-positions (Figure 1). The "4H" designation indicates that four hydrogen atoms are associated with the saturated portion of the bicyclic system. The nitrile group (-C≡N) at the 3-position introduces electronic and steric effects that influence reactivity and molecular interactions .
Systematic Nomenclature
According to IUPAC conventions, the compound is named based on the parent pyrrolo[1,2-b]pyrazole system. The numbering begins at the nitrogen atom in the pyrrole ring, proceeding through the fused bonds to the pyrazole moiety. The dihydro designation specifies the positions of hydrogenation (5,6), while the carbonitrile suffix denotes the nitrile substituent at position 3 .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives typically begins with pyrazole or its protected analogues. A representative route involves:
-
Protection of Pyrazole: Using a trimethylsilylethoxymethyl (SEM) group to shield the nitrogen atom .
-
Alkylation: Introducing a 3-chloropropyl chain at the 5-position via n-BuLi-mediated lithiation .
-
Deprotection and Cyclization: Removing the SEM group under acidic conditions, followed by intramolecular ring closure to form the bicyclic framework .
-
Electrophilic Substitution: Bromination at the 3-position using N-bromosuccinimide (NBS) .
-
Cyanide Introduction: Displacement of the bromide with a cyanide nucleophile (e.g., CuCN or NaCN) to install the nitrile group .
Optimization Challenges
Critical challenges include:
-
Regioselectivity: Ensuring alkylation occurs exclusively at the 5-position of pyrazole.
-
Byproduct Formation: Minimizing dimerization during hydrogenation steps.
-
Purification: Separating intermediates with similar polarity via silica gel chromatography .
Physicochemical Properties
Molecular Characteristics
Property | Value/Description |
---|---|
Molecular Formula | C₈H₈N₄ |
Molecular Weight | 160.18 g/mol |
Melting Point | 120–122°C (estimated) |
Solubility | Soluble in DMSO, THF; sparingly in H₂O |
λ<sub>max</sub> (UV-Vis) | 254 nm (π→π* transition) |
Spectroscopic Data
-
¹H NMR (300 MHz, CDCl₃): δ 7.48 (d, J = 1.2 Hz, 1H, aromatic), 5.93 (d, J = 1.2 Hz, 1H, aromatic), 4.11 (t, J = 7.2 Hz, 2H, CH₂), 2.86 (t, J = 7.2 Hz, 2H, CH₂), 2.60–2.54 (m, 2H, CH₂) .
Applications in Drug Discovery
Antifibrotic Agents
The compound’s TβR-I inhibitory activity positions it as a candidate for treating fibrotic disorders (e.g., pulmonary fibrosis). Preclinical studies show reduced collagen deposition in murine models .
Anticancer Therapeutics
By blocking TGF-β signaling, the compound may suppress epithelial-mesenchymal transition (EMT) in carcinomas. In vitro assays demonstrate 60% inhibition of breast cancer cell migration at 1 μM .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume